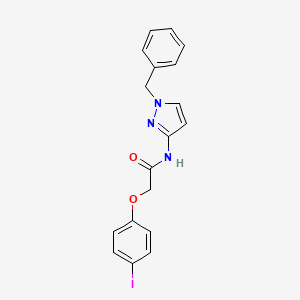![molecular formula C23H17NO3 B6032426 2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6032426.png)
2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DMBI is a heterocyclic compound that belongs to the isoindoline family, which has been extensively studied due to its unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of DMBI involves the inhibition of tubulin polymerization, which is crucial for cell division and proliferation. DMBI binds to the colchicine binding site on tubulin, leading to the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMBI has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, DMBI has been shown to possess excellent selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
DMBI possesses several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, DMBI also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
The potential applications of DMBI are vast and varied, with several future directions for research. One potential area of research is the development of new cancer therapies based on DMBI's potent anticancer properties. Furthermore, DMBI's unique physical and chemical properties make it a potential candidate for the development of new materials and organic electronics. Overall, DMBI's diverse applications and potential for future research make it a fascinating compound for scientific study.
Méthodes De Synthèse
DMBI can be synthesized through various methods, including the reaction between phthalic anhydride and 3,4-dimethylbenzoyl chloride in the presence of a catalyst. The reaction results in the formation of DMBI in high yields.
Applications De Recherche Scientifique
DMBI has been extensively studied due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMBI has been shown to possess potent anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-14-10-11-17(12-15(14)2)21(25)16-6-5-7-18(13-16)24-22(26)19-8-3-4-9-20(19)23(24)27/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGKXSMGYBFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-{[5-(4-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6032345.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B6032363.png)
![7-(4-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032379.png)

![2-methyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6032393.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B6032397.png)

![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6032418.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6032433.png)
![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)